Cas no 1645-09-6 (2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine)

2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine structure
1645-09-6 structure
Product Name:2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine
Numero CAS:1645-09-6
MF:C11H14F3N
MW:217.230773448944
CID:210205
PubChem ID:121143
Update Time:2025-05-27

2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
    • 2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • Benzeneethanamine, a,a-dimethyl-3-(trifluoromethyl)-
    • α,α-Dimethyl-m-(trifluoromethyl)phenethylamine
    • 1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethylamine
    • 2-(3-trifluoromethylphenyl)-1,1-dimethylethylamine
    • AC1L3S7A
    • AC1Q4JSN
    • BRN 3052515
    • CTK8D5565
    • SureCN1720582
    • 2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine
    • SCHEMBL1720582
    • AKOS011914644
    • DTXSID40167767
    • EN300-1928709
    • 1645-09-6
    • AB09813
    • alpha,alpha-Dimethyl-m-trifluoromethylphenethylamine
    • Benzeneethanamine,a,a-dimethyl-3-(trifluoromethyl)-
    • alpha,alpha-Dimethyl-m-(trifluoromethyl)phenethylamine
    • Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-
    • Inchi: 1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3
    • Chiave InChI: CUEVAAQJHCRHJI-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)CC(C)(C)N)(F)F

Proprietà calcolate

  • Massa esatta: 217.10792
  • Massa monoisotopica: 217.108
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • Densità: 1.128
  • Punto di ebollizione: 229.4°Cat760mmHg
  • Punto di infiammabilità: 96.3°C
  • Indice di rifrazione: 1.468
  • PSA: 26.02

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